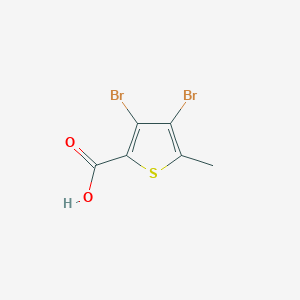

3,4-Dibromo-5-methylthiophene-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C6H4Br2O2S |

|---|---|

Molekulargewicht |

299.97 g/mol |

IUPAC-Name |

3,4-dibromo-5-methylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C6H4Br2O2S/c1-2-3(7)4(8)5(11-2)6(9)10/h1H3,(H,9,10) |

InChI-Schlüssel |

KAQWTKCZNQNNOO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(S1)C(=O)O)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

Bromine (Br₂) or a brominating agent such as N-bromosuccinimide (NBS) is typically employed in a polar aprotic solvent like dichloromethane or tetrahydrofuran (THF). The reaction proceeds via electrophilic aromatic substitution, where the carboxylic acid group deactivates the thiophene ring, favoring bromination at the meta position relative to itself (position 4). Simultaneously, the methyl group at position 5 directs bromination to the ortho position (position 3).

Example Protocol

Challenges and Optimizations

Excess bromine can lead to over-bromination, necessitating careful stoichiometric control. Catalytic Lewis acids like FeBr₃ may enhance regioselectivity but risk promoting side reactions. The crude product often requires chromatography or recrystallization to achieve >95% purity.

Multi-Step Synthesis via Lithiation and Formylation

A more complex but versatile approach involves sequential functionalization of a dibromothiophene precursor. This method, detailed in a Royal Society of Chemistry protocol, begins with 3,5-dibromo-2-methylthiophene and introduces the carboxylic acid group via formylation followed by oxidation.

Step 1: Lithiation and Formylation

3,5-Dibromo-2-methylthiophene undergoes lithiation at -78°C using n-butyl lithium (n-BuLi), followed by quenching with dimethylformamide (DMF) to yield 4-bromo-5-methylthiophene-2-carbaldehyde.

Key Data

Final Bromination

A subsequent bromination at position 3 completes the synthesis. This step mirrors the direct bromination method, with careful control to avoid over-bromination.

Reductive Debromination of Tetrabromothiophene Derivatives

A patent by CN103613577A describes a reductive approach to synthesize dibromothiophenes from tetrabrominated precursors, which can be adapted for this compound.

Reaction Overview

2,3,4,5-Tetrabromo-5-methylthiophene-2-carboxylic acid is treated with zinc powder in acetic acid to selectively reduce bromine atoms at positions 2 and 5, yielding the target compound.

Optimized Parameters

Advantages and Limitations

This method offers high yields and minimal side products but requires precise control of zinc addition to prevent over-reduction. The starting tetrabromo compound must be synthesized separately, adding complexity.

Comparative Analysis of Synthesis Routes

| Method | Starting Material | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination | 5-Methylthiophene-2-carboxylic acid | ~80%* | >95% | Simplicity, fewer steps | Risk of over-bromination |

| Lithiation-Formylation | 3,5-Dibromo-2-methylthiophene | 72.5% | >98% | Regioselective functionalization | Multi-step, requires oxidation |

| Reductive Debromination | Tetrabromothiophene derivative | 95% | 99.98% | High yield, minimal byproducts | Requires tetrabromo precursor |

*Estimated based on analogous reactions.

Optimization Strategies and Yield Improvements

Solvent and Temperature Effects

Catalytic Additives

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling reagent-mediated conditions. This reaction is critical for modifying solubility and reactivity in further transformations.

The electron-withdrawing bromine atoms increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohols.

Nucleophilic Substitution Reactions

Bromine atoms at the 3- and 4-positions participate in nucleophilic substitution, enabling the introduction of diverse functional groups.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NH₃ (aq.) | 80°C, 12 h | 3-Amino-4-bromo-5-methylthiophene-2-carboxylic acid | Preferential substitution at C3 |

| KSCN | DMF, 100°C | 3-Thiocyano-4-bromo-5-methylthiophene-2-carboxylic acid | C3 > C4 due to steric effects |

| NaOMe | Reflux, EtOH | 3-Methoxy-4-bromo-5-methylthiophene-2-carboxylic acid | Partial substitution |

Substitution kinetics are influenced by the methyl group’s steric hindrance at C5, which reduces reactivity at C4.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions, enabling aryl or alkyl group introductions.

Suzuki-Miyaura Coupling

Sequential coupling (C3 first, then C4) is achievable by adjusting reaction conditions .

Decarboxylation and Ring Modification

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, forming simpler brominated thiophenes.

| Conditions | Product | Application |

|---|---|---|

| Cu powder, quinoline, 200°C | 3,4-Dibromo-5-methylthiophene | Intermediate for polymer synthesis |

| NaOH, H₂O/EtOH | 3,4-Dibromo-5-methylthiophene | Ligand precursor |

Biological Activity Modulation

Derivatives synthesized from this compound exhibit bioactivity:

-

Antibacterial agents : Ester derivatives show moderate inhibition against S. aureus (MIC: 32 µg/mL).

-

Enzyme inhibitors : Amide derivatives demonstrate p300/CBP histone acetyltransferase inhibition (IC₅₀: ~10 µM).

Reaction Mechanism Insights

-

Electrophilic Aromatic Substitution : Bromine atoms direct incoming electrophiles to specific positions on the thiophene ring.

-

Acid Catalysis : Protonation of the carboxylic acid enhances leaving-group ability in esterification.

This compound’s dual functionality (carboxylic acid and bromine substituents) makes it a cornerstone in synthesizing complex thiophene derivatives for materials science and medicinal chemistry. Future research could explore its utility in catalytic asymmetric synthesis or photophysical applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3,4-Dibromo-5-methylthiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. It can be employed to create more complex molecules used in pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications

| Application Type | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Intermediates | Used to synthesize biologically active molecules | Anticancer agents |

| Agrochemicals | Precursor for developing pesticides | Insecticides targeting specific pests |

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing derivatives that exhibit anticancer activity by inhibiting histone acetyltransferase enzymes, particularly the p300/CBP complex. This inhibition is crucial for regulating transcription in cancer cells, showcasing the compound's potential in cancer therapeutics .

Material Science

The compound is utilized in the development of organic semiconductors and conductive polymers due to its favorable electronic properties. These materials are essential for various electronic applications.

Table 2: Material Science Applications

| Application Type | Description | Example Uses |

|---|---|---|

| Organic Electronics | Components in organic light-emitting diodes (OLEDs) | Displays and lighting |

| Conductive Polymers | Used in flexible electronic devices | Wearable technology |

Biological Studies

This compound has been studied for its biological activities. It shows potential as an enzyme inhibitor and may possess antioxidant properties.

Enzyme Inhibition

The compound has been shown to inhibit the activity of histone acetyltransferases, which are involved in gene regulation. For instance, derivatives have demonstrated moderate inhibitory effects with IC50 values around 8.6 µM against p300 HAT .

Antioxidant Activity

Research indicates that thiophene derivatives exhibit significant antioxidant activity through free radical scavenging assays. Compounds similar to this compound have shown IC50 values ranging from 16.5 µM to 18.17 µg/mL .

Table 3: Biological Activities

| Activity Type | Description | Measurement Method |

|---|---|---|

| Enzyme Inhibition | Inhibits histone acetyltransferase activity | IC50 assay |

| Antioxidant Activity | Scavenges free radicals | DPPH assay |

Industrial Applications

The compound finds application in the production of dyes, pigments, and specialty chemicals, leveraging its chemical properties for various industrial uses.

Table 4: Industrial Applications

| Application Type | Description | Example Products |

|---|---|---|

| Dyes and Pigments | Used as intermediates in dye manufacturing | Textile dyes |

| Specialty Chemicals | Component in formulations for coatings and adhesives | Protective coatings |

Wirkmechanismus

The mechanism of action of 3,4-Dibromo-5-methylthiophene-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to develop conductive materials .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Substituent Positions

The positional arrangement of bromine and methyl groups on the thiophene ring significantly impacts physicochemical properties and reactivity. Key analogues include:

| Compound Name | CAS | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3,4-Dibromo-5-methylthiophene-2-carboxylic acid | 858840-46-7 | Br (3,4), Me (5), COOH (2) | C₆H₄Br₂O₂S | 308.97 |

| 3,5-Dibromo-4-methylthiophene-2-carboxylic acid | 856354-09-1 | Br (3,5), Me (4), COOH (2) | C₆H₄Br₂O₂S | 308.97 |

| 4,5-Dibromo-3-methylthiophene-2-carboxylic acid | 854626-32-7 | Br (4,5), Me (3), COOH (2) | C₆H₄Br₂O₂S | 308.97 |

| 2-Thiophenecarboxylic acid | 527-72-0 | COOH (2) | C₅H₄O₂S | 128.15 |

Key Observations :

- Electronic Effects: Bromine’s electron-withdrawing nature increases the acidity of the carboxylic acid group compared to non-brominated analogues like 2-thiophenecarboxylic acid (pKa ~2.5–3.0 vs. ~4.0 for the unbrominated derivative) .

- Steric Hindrance : The methyl group in this compound may hinder electrophilic substitution at position 5, whereas analogues with methyl groups at positions 3 or 4 exhibit distinct regioselectivity patterns in reactions .

- Reactivity in Cross-Coupling : Bromine at positions 3 and 4 (meta to the carboxylic acid) may favor coupling at position 5 due to steric and electronic directing effects, whereas 4,5-dibromo derivatives could allow sequential functionalization .

Comparison with Functionalized Thiophene Carboxylic Acids

- 5-Formyl-2-thiophenecarboxylic acid (CAS: 4565-31-5) : The formyl group introduces aldehyde reactivity, enabling condensation reactions (e.g., with amines to form Schiff bases), which are absent in brominated derivatives. This compound is less electrophilic at the thiophene ring compared to brominated analogues .

- 5-Acetylthiophene-2-carboxylic acid : The acetyl group enhances electron-withdrawing effects, further acidifying the carboxylic proton (pKa ~2.0) compared to brominated derivatives .

Research Findings and Data Limitations

While structural comparisons highlight electronic and steric differences, experimental data on properties like melting points, solubility, and precise pKa values are scarce in the provided evidence. For example, reports a melting point of 153–156°C for a triacetoxy benzo[b]thiophene ester, suggesting that brominated thiophenes likely exhibit higher melting points than non-brominated analogues due to increased molecular symmetry and halogen bonding . However, direct measurements for this compound are unavailable.

Biologische Aktivität

3,4-Dibromo-5-methylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and its applications in drug synthesis.

Chemical Structure and Properties

The molecular structure of this compound features two bromine atoms and a methyl group attached to a thiophene ring. This unique configuration influences its reactivity and biological activity. The compound can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial and fungal strains:

- Bacterial Strains : The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values that suggest effective antibacterial activity .

- Fungal Strains : In addition to bacteria, the compound demonstrated antifungal activity against strains such as Aspergillus fumigatus and Candida albicans, with MIC values indicating significant efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its structure-activity relationship (SAR). The presence of bromine substituents is believed to enhance its interaction with microbial targets, potentially increasing its potency compared to similar compounds lacking these halogens .

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₆H₄Br₂O₂S | Antimicrobial |

| 3-Bromo-5-methylthiophene-2-carboxylic acid | C₆H₅BrO₂S | Lower reactivity |

| 3,4-Dichloro-5-methylthiophene-2-carboxylic acid | C₆H₄Cl₂O₂S | Different reactivity |

Antimicrobial Efficacy

A study conducted by Karegoudar et al. evaluated various derivatives of thiophene compounds, including this compound. The research reported that certain derivatives exhibited MIC values ranging from 1.56 to 6.25 µg/mL against multiple bacterial strains, suggesting that modifications to the thiophene structure could enhance antimicrobial properties .

Interaction with Biological Targets

Research has indicated potential interactions between this compound and bacterial enzymes. Although specific interaction data remains limited, preliminary findings suggest that the compound may act as an inhibitor for certain microbial enzymes involved in cell wall synthesis .

Q & A

Basic: What are the standard synthetic routes for preparing 3,4-dibromo-5-methylthiophene-2-carboxylic acid?

Answer:

The synthesis typically involves bromination of a methylthiophene precursor. For example, regioselective bromination of 5-methylthiophene-2-carboxylic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or acetic acid) at controlled temperatures (0–25°C) can yield the dibrominated product. Key steps include:

- Precursor preparation : Start with 5-methylthiophene-2-carboxylic acid (or its ester) to ensure proper functionalization .

- Bromination : Sequential bromination at the 3- and 4-positions requires careful stoichiometry (e.g., 2.2 equivalents of Br₂ per equivalent of precursor) and reaction monitoring via TLC or HPLC to avoid over-bromination .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Yield optimization (typically 60–75%) depends on reaction time and temperature control .

Basic: What characterization data are essential to confirm the structure of this compound?

Answer:

Full spectroscopic and analytical characterization is required:

- NMR : H NMR should show signals for the methyl group (δ ~2.5 ppm, singlet) and absence of protons at the 3- and 4-positions due to bromination. C NMR confirms the carboxylic acid carbon (δ ~165–170 ppm) and brominated carbons .

- Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M–H]⁻ at m/z 296.84 (C₆H₃Br₂O₂S).

- Melting point : Literature values (e.g., mp ~155–160°C) must align with experimental data .

- Elemental analysis : Carbon, hydrogen, and bromine percentages should deviate <0.3% from theoretical values .

Advanced: How can discrepancies in reported melting points or NMR data for this compound be resolved?

Answer:

Discrepancies often arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. DCM) may produce different crystal forms, altering melting points. Use differential scanning calorimetry (DSC) to identify polymorphs .

- Isomeric impurities : Incomplete bromination may leave mono-brominated byproducts. Employ HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to quantify purity. Adjust bromination stoichiometry or reaction time to suppress side products .

- Solvent artifacts : Residual DMF in NMR samples can obscure peaks. Ensure thorough drying under vacuum (<0.1 mmHg) for 24 hours before analysis .

Advanced: What strategies optimize the regioselectivity of bromination in thiophene derivatives like this compound?

Answer:

Regioselectivity is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., carboxylic acid) direct bromine to the α-positions (3 and 4). Use Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution .

- Steric hindrance : Bulky substituents (e.g., methyl at position 5) may slow bromination at adjacent positions. Lower reaction temperatures (0–5°C) improve selectivity .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Advanced: How is this compound used in materials science or pharmaceutical research?

Answer:

- Polymer synthesis : As a monomer, its bromine atoms enable Suzuki coupling to create conjugated polymers for organic electronics (e.g., OFETs). Example: React with 2,5-bis(trimethylstannyl)thiophene under Pd(PPh₃)₄ catalysis .

- Drug intermediates : The carboxylic acid group facilitates amide bond formation for bioactive molecules. For instance, coupling with amines via EDC/HOBt yields potential kinase inhibitors .

- Coordination chemistry : The S and O donors can chelate metals (e.g., Cu²⁺) for catalysis or sensing applications. Characterize complexes via UV-Vis and cyclic voltammetry .

Advanced: What are the stability considerations for this compound under varying storage conditions?

Answer:

- Light sensitivity : Bromine-thiophene bonds degrade under UV light. Store in amber vials at –20°C .

- Moisture : Hydrolysis of the carboxylic acid group may occur in humid environments. Use desiccants (silica gel) in storage containers .

- Thermal stability : Decomposition above 200°C releases HBr gas. Thermogravimetric analysis (TGA) under N₂ confirms safe handling thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.